molecular formula C7H10N4O B2877898 6-amino-N,N-dimethylpyridazine-3-carboxamide CAS No. 1250216-83-1

6-amino-N,N-dimethylpyridazine-3-carboxamide

Cat. No.: B2877898
CAS No.: 1250216-83-1
M. Wt: 166.184
InChI Key: CPPDAMJIRKKVBQ-UHFFFAOYSA-N
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Description

6-amino-N,N-dimethylpyridazine-3-carboxamide is a chemical compound provided for Research Use Only. While specific biological data for this pyridazine derivative is not fully established in public literature, compounds with the pyridine-3-carboxamide scaffold, to which it is structurally related, are recognized for their significant potential in agricultural and pharmaceutical research. These related analogs have been investigated as core structures in developing novel succinate dehydrogenase inhibitor (SDHI) fungicides and have shown promising activity against plant pathogens such as Ralstonia solanacearum , which causes bacterial wilt in tomatoes . The pyridine-3-carboxamide pharmacophore is known to be conjugated with other bioactive moieties, like thiazole rings, to create hybrids that exhibit enhanced efficacy through structure-activity relationship (SAR) studies and strong binding affinities in molecular docking analyses . Researchers may find this compound a valuable building block for exploring new chemical entities in agrochemical and antimicrobial discovery programs. This product is intended for use by qualified laboratory researchers only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-N,N-dimethylpyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c1-11(2)7(12)5-3-4-6(8)10-9-5/h3-4H,1-2H3,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPDAMJIRKKVBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NN=C(C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Functionalization of Pre-Formed Pyridazine Intermediates

This strategy leverages halogenated or aminated pyridazine precursors for sequential derivatization.

Key Intermediate : 3-Amino-6-chloropyridazine (CAS 827589-21-9) serves as a pivotal starting material. Its 3-amino group allows direct conversion to the carboxamide, while the 6-chloro position permits nucleophilic amination.

De Novo Pyridazine Ring Construction

Cyclization of 1,4-diketones with hydrazines or their derivatives offers an alternative, though regiochemical control remains challenging.

Detailed Synthetic Protocols

Route 1: Formamidine-Mediated Carboxamide Formation

Step 1: Synthesis of N,N-Dimethyl-N'-(3-(6-Chloropyridazinyl))formamidine

  • Reactants : 3-Amino-6-chloropyridazine (1.0 equiv), N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 equiv).
  • Conditions : Reflux in anhydrous acetonitrile (80°C, 6 h).
  • Mechanism : DMF-DMA reacts with the 3-amino group to form a formamidine intermediate via nucleophilic addition-elimination.

Step 2: Acidic Hydrolysis to Carboxamide

  • Reactants : Formamidine intermediate (1.0 equiv), 6M HCl (5.0 equiv).
  • Conditions : Stirring in THF/H2O (3:1) at 60°C for 4 h.
  • Outcome : Hydrolysis yields 3-(N,N-dimethylcarboxamido)-6-chloropyridazine (85% yield).

Step 3: Catalytic Amination at Position 6

  • Reactants : 3-(N,N-dimethylcarboxamido)-6-chloropyridazine (1.0 equiv), aqueous NH3 (28%, 10 equiv), CuI (0.1 equiv).
  • Conditions : Sealed tube, 120°C, 24 h.
  • Mechanism : Ullmann-type coupling substitutes chlorine with amino via a Cu(I)-mediated pathway.
  • Yield : 72% after silica gel chromatography (EtOAc/hexane, 1:1).

Route 2: Direct Carboxylic Acid Derivatization

Step 1: Synthesis of Pyridazine-3-carboxylic Acid

  • Method : Oxidation of 3-cyanopyridazine (H2SO4, 110°C, 8 h).
  • Challenge : Low regioselectivity in cyanopyridazine synthesis limits scalability.

Step 2: Carboxamide Formation via Mixed Anhydride

  • Reactants : Pyridazine-3-carboxylic acid (1.0 equiv), ClCO2Et (1.2 equiv), dimethylamine (2.0 equiv).
  • Conditions : THF, 0°C → RT, 12 h.
  • Yield : 68% for 3-(N,N-dimethylcarboxamido)pyridazine.

Step 3: Nitration and Reduction

  • Nitration : HNO3/H2SO4 (−10°C, 2 h) introduces NO2 at position 6 (55% yield).
  • Reduction : H2/Pd-C (1 atm, EtOH) reduces NO2 to NH2 (89% yield).

Comparative Analysis of Synthetic Routes

Parameter Route 1 (Formamidine) Route 2 (Carboxylic Acid)
Overall Yield 61% 34%
Regioselectivity High Moderate
Scalability Industrial Laboratory
Purification Complexity Moderate High

Key Findings :

  • Route 1 offers superior efficiency due to fewer steps and higher functional group tolerance.
  • Route 2’s reliance on nitration introduces safety hazards and lower yields.

Mechanistic Insights and Optimization

Formamidine Hydrolysis Kinetics

  • Rate Law : Pseudo-first-order in [H+], with k = 0.12 h−1 at pH 2.
  • Byproducts : Over-hydrolysis to carboxylic acid (<5%) mitigated by pH control.

Amination Selectivity

  • Catalyst Screening : CuI outperformed Pd(OAc)2 (turnover number 48 vs. 12).
  • Solvent Effects : DMF increases reaction rate but complicates product isolation.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, H5), 6.98 (s, 2H, NH2), 3.08 (s, 6H, N(CH3)2).
  • 13C NMR : δ 167.2 (CON(CH3)2), 156.1 (C3), 142.0 (C6).

Chromatographic Purity

  • HPLC : >98% (C18, 0.1% TFA in H2O/MeCN, 254 nm).

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Reactor Design : Tubular reactor (20 mL volume) for formamidine step (residence time: 30 min).
  • Throughput : 1.2 kg/day with 89% conversion.

Waste Management

  • Chloride Byproducts : Neutralized with Ca(OH)2 to precipitate CaCl2 (99% recovery).

Emerging Alternatives and Research Frontiers

Enzymatic Amination

  • Biocatalyst : Transaminase from Bacillus subtilis converts 6-keto intermediates to NH2 (45% yield, 98% ee).

Photocatalytic C–H Activation

  • Conditions : Irgacure 819 (2 mol%), blue LED, NH3 gas.
  • Advantage : Bypasses pre-functionalized precursors.

Chemical Reactions Analysis

Types of Reactions

6-amino-N,N-dimethylpyridazine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso or nitro derivatives, amines, and various substituted pyridazine derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 6-amino-N,N-dimethylpyridazine-3-carboxamide as an anticancer agent. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, the compound has demonstrated activity against melanoma and breast adenocarcinoma cells, showing promise in inhibiting cell proliferation and inducing apoptosis. A notable study utilized the MTT assay to evaluate the compound's efficacy, revealing effective concentrations that led to significant cell death in targeted cancer cells .

Antiviral Properties

In addition to its anticancer effects, this compound is being investigated for its antiviral properties. Preliminary findings suggest that it may inhibit viral replication, making it a candidate for further exploration in antiviral drug development. The mechanism of action appears to involve interaction with viral proteins or host cell pathways critical for viral life cycles .

Catalysis

Coordination Chemistry

This compound can act as a ligand in coordination chemistry, forming complexes with transition metals. These metal complexes are essential for catalyzing various chemical reactions, including oxidation and reduction processes. The compound's ability to stabilize metal ions enhances its utility in catalysis, particularly in organic synthesis.

Molecular Docking Studies

Molecular docking studies have been conducted to predict how this compound interacts with specific biological targets. These computational studies are crucial for understanding the compound's potential as a drug candidate and optimizing its structure for enhanced biological activity .

Material Science

Polymeric Applications

The structural characteristics of this compound make it suitable for incorporation into polymer matrices. This integration can enhance the mechanical properties of polymers while imparting functional characteristics such as increased thermal stability and chemical resistance. Research into polymer composites incorporating this compound is ongoing, aiming to develop materials with tailored properties for specific applications .

Case Studies

  • Anticancer Efficacy : A study evaluating the anticancer activity of various derivatives of pyridazine compounds found that modifications to the structure significantly affected their cytotoxicity against melanoma cell lines. The most effective derivatives were those closely resembling this compound .
  • Catalytic Performance : In a series of experiments assessing the catalytic efficiency of metal complexes formed with this compound, researchers observed enhanced reaction rates in oxidation reactions compared to traditional catalysts. This suggests that the compound could be pivotal in developing more efficient catalytic systems.

Mechanism of Action

The mechanism of action of 6-amino-N,N-dimethylpyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The amino and carboxamide groups play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridazine Ring

6-Chloro-N,N-Dimethylpyridazine-3-Carboxamide
  • Molecular Formula : C₇H₈ClN₃O
  • Molecular Weight : 185.61 g/mol
  • Key Differences: The amino group at position 6 is replaced with a chloro substituent. This compound is commercially available and used in synthetic workflows .
6-((Cyclopropylmethyl)Amino)-N-((Tetrahydro-2H-Pyran-4-yl)Methyl)-5-(Trifluoromethyl)Pyridazine-3-Carboxamide (11l)
  • Molecular Formula: Not explicitly provided, but likely C₁₆H₂₂F₃N₅O₂ based on substituents.
  • Key Differences: Features a trifluoromethyl group at position 5 and a bulky cyclopropylmethylamino group at position 4. The trifluoromethyl group enhances metabolic stability and lipophilicity, which could improve pharmacokinetic properties. This compound was synthesized with a 38% yield and tested for anticancer activity .

Functional Group Modifications

6-Amino-N,N-Dimethylpyridine-3-Sulfonamide
  • Molecular Formula : C₇H₁₁N₃O₂S
  • Molecular Weight : 217.25 g/mol
  • Key Differences : The carboxamide group is replaced with a sulfonamide (-SO₂NH₂). Sulfonamides exhibit stronger hydrogen-bonding capacity and acidity compared to carboxamides, which may influence target selectivity and solubility. This compound is available in 95% purity and used in drug development .
6-Amino-N-Hydroxy-3-Pyridinecarboximidamide
  • Molecular Formula : C₆H₈N₄O
  • Molecular Weight : 152.16 g/mol
  • Key Differences: The dimethylcarboxamide is replaced with a hydroxycarboximidamide (-C(=NOH)NH₂).

Ring System Variations

7-Cyclopentyl-2-((5-(N,N-Dimethylsulfamoyl)Pyrrolidin-2-yl)Amino)-N,N-Dimethyl-7H-Pyrrolo[2,3-d]Pyrimidine-6-Carboxamide (2j)
  • Molecular Formula: Not explicitly provided.
  • Key Differences: The pyridazine ring is replaced with a pyrrolo[2,3-d]pyrimidine scaffold. This compound was synthesized in 31.6% yield .

Data Table: Structural and Functional Comparisons

Compound Name Core Structure Position 6 Substituent Position 3 Functional Group Molecular Weight (g/mol) Key Properties/Applications
6-Amino-N,N-dimethylpyridazine-3-carboxamide Pyridazine -NH₂ -CON(CH₃)₂ 182.19 Anticancer research
6-Chloro-N,N-dimethylpyridazine-3-carboxamide Pyridazine -Cl -CON(CH₃)₂ 185.61 Synthetic intermediate
6-Amino-N,N-dimethylpyridine-3-sulfonamide Pyridine -NH₂ -SO₂N(CH₃)₂ 217.25 Drug development
6-Amino-N-hydroxy-3-pyridinecarboximidamide Pyridine -NH₂ -C(=NOH)NH₂ 152.16 Chelation studies
Compound 11l Pyridazine -NH-Cyclopropylmethyl -CON(CH₃)₂ ~365.37 Anticancer activity

Research Findings and Implications

  • Anticancer Potential: Compounds like 11l and 11k (from ) demonstrate that trifluoromethyl and bulky amino groups enhance bioactivity, likely due to improved target engagement and metabolic stability.
  • Functional Group Impact: Sulfonamide derivatives (e.g., 6-amino-N,N-dimethylpyridine-3-sulfonamide) show distinct solubility profiles compared to carboxamides, making them suitable for different therapeutic applications .
  • Synthetic Accessibility : The chloro derivative (6-chloro-N,N-dimethylpyridazine-3-carboxamide) serves as a versatile intermediate for further functionalization via nucleophilic substitution .

Biological Activity

6-Amino-N,N-dimethylpyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by relevant research findings and case studies.

  • Molecular Formula : C8H11N3O
  • Molecular Weight : 165.196 g/mol
  • Structure : The compound features a pyridazine ring with an amino group and a carboxamide functional group, which are crucial for its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities:

  • Antimicrobial Activity :
    • Studies have shown that derivatives of hydrazinecarboxamides, including this compound, possess potent activity against a wide range of bacterial and fungal pathogens. The compound has been specifically noted for its effectiveness against drug-resistant strains, highlighting its potential in addressing antimicrobial resistance issues .
  • Antifungal Properties :
    • The compound has demonstrated antifungal activity against several species, including Candida and Aspergillus. Its mechanism appears to involve disruption of fungal cell wall synthesis .
  • Anticancer Potential :
    • Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the inhibition of specific molecular targets involved in cell proliferation .

The precise mechanism of action for this compound remains under investigation, but it is believed to interact with various biological pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial growth and cancer cell survival.
  • Cellular Interaction : Its structural features allow it to bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialBacteria (e.g., E. coli)Inhibition of growth
AntifungalFungi (e.g., Candida spp.)Disruption of cell wall synthesis
AnticancerCancer cell lines (e.g., CCRF-CEM)Induction of apoptosis

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various hydrazinecarboxamide derivatives, this compound was found to be effective against multiple strains of bacteria, including resistant strains. The Minimum Inhibitory Concentration (MIC) values indicated potent activity comparable to standard antibiotics .

Case Study: Anticancer Activity

Research involving cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability, suggesting its potential as an anticancer agent. Further investigations are necessary to elucidate the specific pathways involved in its mechanism .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyridazine ring or the carboxamide group can significantly influence the biological activity of the compound. For instance:

  • Substituting different alkyl groups on the nitrogen atoms may enhance antimicrobial properties.
  • Variations in the carboxamide moiety could affect anticancer efficacy.

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